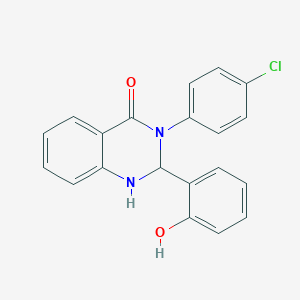![molecular formula C16H26ClNO2 B4966076 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, also known as A-834,735, is a chemical compound that belongs to the class of compounds known as phenol ethers. It is a potent and selective agonist of the cannabinoid receptor CB1, which is found in the central nervous system. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine acts as a selective agonist of the CB1 receptor, which is found in the central nervous system. This receptor is involved in the regulation of appetite, pain, mood, and memory. Activation of the CB1 receptor by 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of these processes.
Biochemical and Physiological Effects:
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to reduce seizure activity. Additionally, it has been shown to reduce food intake and body weight in animal models of obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation without the potential confounding effects of other compounds. However, one limitation of using 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine. One area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and anti-convulsant effects. Finally, there is interest in the development of more selective CB1 receptor agonists, which may have fewer off-target effects than 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine.
Synthesis Methods
The synthesis of 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. This compound is then reacted with diethylamine to form the final product, 2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine.
Scientific Research Applications
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential use in the treatment of obesity, addiction, and anxiety disorders.
properties
IUPAC Name |
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-5-18(6-2)7-8-19-9-10-20-15-11-13(3)16(17)14(4)12-15/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVEDZFPGSWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)


![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)
![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)